2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride
Description
Historical Context of Thiazole Derivatives in Pharmaceutical Research
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has been a cornerstone of medicinal chemistry for over a century. Its aromaticity, derived from delocalized π-electrons, enables diverse chemical modifications, making it a versatile scaffold for drug design. The discovery of thiazole in natural products, such as vitamin B1 (thiamine), marked the beginning of its pharmaceutical applications. By the mid-20th century, synthetic thiazole derivatives emerged as critical agents in treating infectious diseases, cancer, and neurological disorders.
The integration of thiazole into modern therapeutics is exemplified by its presence in over 18 FDA-approved drugs, including the anticonvulsant riluzole and the antibiotic sulfathiazole. Early research focused on exploiting the ring’s reactivity to introduce substituents that enhance bioactivity. For instance, the introduction of electron-withdrawing groups (e.g., chlorine, fluorine) at specific positions improved anticonvulsant properties, as seen in pyridazinone-thiazole hybrids. Similarly, thiazole-based anticancer agents, such as those targeting tubulin polymerization, demonstrated the scaffold’s adaptability to complex pharmacological targets.
Recent advancements have expanded thiazole’s role in addressing multidrug-resistant pathogens. Derivatives like bisthiazolyl compounds showed potent activity against Mycobacterium smegmatis, underscoring their potential in combating tuberculosis. The structural plasticity of thiazole—allowing substitutions at the 2-, 4-, and 5-positions—has enabled medicinal chemists to optimize pharmacokinetic profiles while maintaining therapeutic efficacy.
Significance of Aminomethyl-Substituted Thiazoles
The aminomethyl group (-CH2NH2) represents a strategically valuable substituent in thiazole chemistry. When attached to aromatic systems, such as the phenyl ring in 2-(3-(aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride, this moiety enhances molecular interactions with biological targets through hydrogen bonding and electrostatic forces. For example, in anticonvulsant thiazole derivatives, electron-donating groups like -OCH3 improved blood-brain barrier permeability, while electron-withdrawing groups (-Cl, -Br) increased receptor affinity. The aminomethyl group, with its dual capability for hydrogen bond donation and acceptance, may similarly optimize target engagement.
The carboxylic acid group at the 4-position of the thiazole ring further augments the compound’s pharmacological potential. This functional group improves aqueous solubility, a critical factor in bioavailability, and may participate in salt bridge formation with ionizable residues in enzymatic active sites. In analogues such as ethyl 3-oxo-2-(2-arylhydrazono)butanoates, carboxylate esters were hydrolyzed in vivo to active carboxylic acids, suggesting that the free acid form of 2-(3-(aminomethyl)phenyl)thiazole-4-carboxylic acid could exhibit enhanced metabolic stability.
The hydrochloride salt form of this compound likely enhances its crystallinity and dissolution rate, addressing common challenges in drug formulation. Comparative studies on thiazole derivatives have shown that salt formation can increase oral absorption by up to 40%, as observed in proton-pump inhibitors and antihistamines.
Table 1: Comparative Bioactivity of Thiazole Derivatives with Key Substituents
Research Objectives and Scope
This review systematically examines the synthetic methodologies, structural characteristics, and potential therapeutic applications of this compound. By analyzing structurally analogous thiazole derivatives, we aim to:
- Elucidate the compound’s synthetic pathways, focusing on cyclization and functionalization strategies.
- Evaluate the impact of the aminomethyl and carboxylic acid groups on physicochemical properties and bioactivity.
- Propose plausible mechanisms of action based on established thiazole pharmacology, including kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.ClH/c12-5-7-2-1-3-8(4-7)10-13-9(6-16-10)11(14)15;/h1-4,6H,5,12H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNNPAJLEFYURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. This method involves the condensation of α-haloketones with thiourea or thioamides. For 2-(3-(aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride, the α-haloketone precursor must incorporate the 3-(aminomethyl)phenyl group. A protected aminomethyl moiety (e.g., phthalimide or tert-butoxycarbonyl [Boc]) is introduced to the acetophenone derivative prior to bromination. For instance, 3-(phthalimidomethyl)acetophenone undergoes bromination with bromine in acetic acid to yield the α-bromoketone intermediate. Subsequent reaction with thiourea in ethanol at reflux forms the thiazole ring, with the ester group at position 4 introduced via an α-ketoester precursor.
Cyclization of Thiourea Derivatives
Alternative routes employ cyclization reactions mediated by iodine or hypervalent iodine reagents. In a protocol adapted from Prajapati and Modi, acetophenone derivatives bearing a 3-(aminomethyl) group are condensed with thiourea in the presence of iodine, facilitating cyclization to 2-amino-4-(3-(aminomethyl)phenyl)thiazole. The carboxylic acid functionality is subsequently introduced through hydrolysis of a pre-installed ester group. This method benefits from operational simplicity but requires careful control of iodine stoichiometry to avoid over-oxidation.
Functionalization of the Thiazole Core
Introduction of the 3-(Aminomethyl)Phenyl Group
The 3-(aminomethyl)phenyl substituent is typically introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. A two-step approach involves:
- Nitration and Reduction : Nitration of 3-methylacetophenone followed by catalytic hydrogenation yields 3-(aminomethyl)acetophenone.
- Protection Strategies : The aminomethyl group is protected as a phthalimide or Boc derivative to prevent side reactions during subsequent bromination and cyclization steps. Deprotection post-thiazole formation is achieved using hydrazine (for phthalimide) or trifluoroacetic acid (for Boc).
Carboxylic Acid Functionalization
The carboxylic acid at position 4 is introduced via hydrolysis of a methyl or ethyl ester. For example, methyl 2-(3-(phthalimidomethyl)phenyl)thiazole-4-carboxylate is hydrolyzed using lithium hydroxide in tetrahydrofuran-water, yielding the free carboxylic acid. This step demands mild conditions to preserve the thiazole ring’s integrity.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrogen chloride in a polar solvent such as methanol or ethyl acetate. The hydrochloride salt precipitates upon cooling, with purity confirmed via titration and ion chromatography.
Catalytic Innovations and Green Chemistry Approaches
Magnetic Nanoparticle-Catalyzed Synthesis
Recent advances employ Fe₃O₄@SiO₂ core-shell nanoparticles functionalized with urea-thiazole sulfonic acid chloride as reusable catalysts. These systems enable solvent-free cyclization at 80°C, reducing reaction times from hours to minutes while achieving yields >85%. The magnetic separation of catalysts enhances sustainability, as demonstrated in the synthesis of analogous quinoline-4-carboxylic acids.
Microwave-Assisted Reactions
Microwave irradiation accelerates key steps such as ester hydrolysis and cyclization. For instance, hydrolysis of methyl 2-(3-(aminomethyl)phenyl)thiazole-4-carboxylate under microwave conditions (100°C, 20 min) achieves >95% conversion compared to 12 hours under conventional heating.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm demonstrates ≥98% purity for the final product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch Synthesis | 65–75 | 8–12 h | Scalability | Multiple protection steps required |
| Iodine Cyclization | 70–80 | 6–8 h | Cost-effective | Iodine residue removal challenges |
| Magnetic Catalysis | 85–90 | 30–45 min | Solvent-free, reusable catalyst | High catalyst preparation cost |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride is a thiazole derivative with diverse biological activities, especially in medicinal chemistry. The compound features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, linked to a phenyl group that has an aminomethyl substituent, which contributes to the compound's pharmacological properties. The hydrochloride form of the compound is often used in its salt form to improve solubility and stability in biological applications.
Anticancer Research
This compound has garnered attention for its potential applications in anticancer research. Studies have indicated that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, suggesting potential applications in oncology.
Other thiazole-based molecules have also demonstrated anticancer activity . For example, one thiazole-pyridine hybrid, compound 23 , has better anti-breast cancer efficacy than the standard drug 5-fluorouracil . Additionally, compounds 35a and 35b revealed promising anticancer activity, likely due to the presence of a thiazolin-4-one ring system .
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity . For instance, compound 2a , bearing the 4-fluorophenyl moiety, demonstrated the highest bactericidal activity against S. aureus and was able to rapidly kill MSSA, MRSA, and VRSA in 6 hours, suggesting the importance of 4-fluorophenyl substitution . The bactericidal activity of compound 2a against MSSA and MRSA was comparable to vancomycin, and it exhibited significantly better bactericidal activity against VRSA in comparison to vancomycin .
Other potential applications
Heterocyclic compounds, including thiazoles, have shown potential in treating Alzheimer's Disease (AD) . They can be essential in building new and selective drugs and diagnostic probes for AD . Heterocyclic compounds have also demonstrated potent inhibitory activity against α-amylase and α-glucosidase, which are involved in the hydrolysis of starch into sugars, leading to an increase in blood glucose levels . Thus, they can be versatile tools for developing novel anti-diabetic agents .
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally related thiazole derivatives (Table 1), followed by a detailed analysis of key differences.
Table 1: Comparative Analysis of Thiazole Derivatives
Structural and Functional Differences
- Target vs. : The target compound features a carboxylic acid group directly attached to the thiazole ring, whereas ’s methyl ester derivative replaces this with a methyl ester. This substitution reduces polarity and may alter pharmacokinetic properties (e.g., ester prodrugs often enhance bioavailability) .
- Target vs. : ’s compound is significantly larger (MW 620.18) due to its extended substituents: a phenoxypropyl linker and a benzo[d]thiazol-2-yl hydrazone group. These additions likely enhance binding affinity to complex targets (e.g., kinases or apoptosis regulators like Bcl-2) but increase molecular rigidity and synthetic complexity . The hydrazone moiety may also confer pH-sensitive reactivity, unlike the stable aminomethyl group in the target.
Stability and Handling
- The target compound’s hydrochloride salt improves water solubility compared to neutral thiazole derivatives. However, its storage requirements are inferred to align with ’s compound (2–8°C under inert atmosphere) to prevent degradation of the aminomethyl group .
- ’s compound poses higher risks (H302, H318), likely due to its hydrazone group, which can decompose into toxic byproducts . The target compound’s simpler structure may mitigate such hazards.
Biological Activity
2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Thiazoles are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a phenyl group and an aminomethyl substituent. The general structure can be represented as follows:
The synthesis typically involves reactions that include thiazole derivatives and various amine compounds, which can be optimized for yield and purity depending on the desired application.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiazole derivatives. For instance, research has demonstrated that thiazole compounds can inhibit tubulin polymerization, which is critical for cancer cell proliferation. The compound in focus has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| CCRF-CEM (Leukemia) | 0.124 | |
| NCI-H522 (Lung Cancer) | 3.81 | |
| MDA-MB-231 (Breast Cancer) | >20 |
In a study involving a series of thiazole derivatives, modifications to the structure significantly enhanced antiproliferative activity against melanoma and prostate cancer cells compared to earlier compounds .
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells . Additionally, SAR studies have indicated that specific substitutions on the phenyl ring enhance binding affinity to target proteins involved in cancer progression .
Case Study 1: Antiproliferative Effects
A systematic evaluation of various thiazole derivatives indicated that modifications on the thiazole ring and substituents could lead to enhanced antiproliferative effects. For example, a derivative with a similar backbone exhibited IC50 values below 1 µM against several cancer cell lines, highlighting the potential for further development in therapeutic applications .
Case Study 2: SAR Analysis
In another study focusing on structure-activity relationships, it was found that the presence of electron-donating groups on the phenyl ring significantly improved cytotoxicity against human leukemia cells. The introduction of a carboxylic acid moiety at the 4-position was essential for maintaining activity against various cancer types .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves condensation of 3-(aminomethyl)benzaldehyde derivatives with thiazole precursors, followed by cyclization and HCl salt formation. To optimize purity, use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Reaction intermediates should be monitored via thin-layer chromatography (TLC) and characterized by NMR (¹H/¹³C) and mass spectrometry. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield and purity .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify the thiazole ring, aminomethylphenyl substituent, and carboxylic acid group. Compare spectral data with PubChem entries for related thiazole-carboxylic acid derivatives .
- Purity Assessment : Employ HPLC (≥95% purity threshold) and elemental analysis (C, H, N, S, Cl) to confirm stoichiometry .
- Solubility Profiling : Test solubility in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) to guide formulation for biological assays .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and identify degradation products using LC-MS. Stability data informs storage conditions (e.g., −20°C, desiccated) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for thiazole-carboxylic acid derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize assays using validated protocols (e.g., OECD guidelines) and include positive controls (e.g., known enzyme inhibitors). Perform meta-analyses of published data to identify structure-activity trends, focusing on substituent effects (e.g., halogen vs. methyl groups) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays. Density functional theory (DFT) calculations can further elucidate electronic properties influencing reactivity .
Q. What experimental design principles optimize the synthesis of analogues for structure-activity relationship (SAR) studies?
- Methodological Answer : Apply factorial design (e.g., 2³ full factorial) to vary reaction parameters (temperature, solvent, catalyst loading). Use response surface methodology (RSM) to model yield and purity outcomes. Prioritize analogues with modified substituents (e.g., fluorine at the phenyl ring) to probe electronic and steric effects .
Q. How do researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : For chiral intermediates, employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Process analytical technology (PAT) ensures real-time quality control during scale-up .
Methodological Resources
- Data Analysis : Use PubChem’s bioactivity datasets and DSSTox (EPA) for toxicity profiling .
- Experimental Design : Refer to ICReDD’s reaction path search methods for efficient condition screening .
- Safety Compliance : Follow ECHA guidelines for handling hazardous intermediates (e.g., chlorinated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
